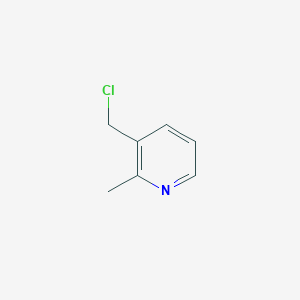

3-(Chloromethyl)-2-methylpyridine

Overview

Description

3-(Chloromethyl)-2-methylpyridine (CAS 58539-77-8) is a pyridine derivative with a chloromethyl (-CH2Cl) group at the 3-position and a methyl (-CH3) group at the 2-position. Its hydrochloride salt (C₇H₈ClN·HCl) has a molecular weight of 178.06 g/mol and is commonly used as a synthetic intermediate in organic chemistry . The compound is structurally characterized by its SMILES string ClCC1=CC=CN=C1C.Cl, reflecting the chloromethyl and methyl substituents on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpyridine typically involves the chloromethylation of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methyl-substituted pyridines.

Scientific Research Applications

3-(Chloromethyl)-2-methylpyridine finds extensive applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive molecules and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the synthesis of complex molecules and the development of bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-methylpyridine

- Structure : Chlorine substituent at the 3-position and methyl group at the 2-position (C₆H₆ClN, MW: 127.57 g/mol).

- Key Differences : Lacks the reactive chloromethyl (-CH2Cl) group, making it less versatile in nucleophilic substitution reactions.

- Applications : Primarily used as a building block in agrochemicals and pharmaceuticals. Its lower molecular weight and simpler structure reduce steric hindrance compared to 3-(chloromethyl)-2-methylpyridine .

4-(Chloromethyl)-2-methylpyridine

- Structure : Chloromethyl group at the 4-position and methyl group at the 2-position (C₇H₈ClN, MW: 141.6 g/mol).

- Key Differences : The positional isomerism significantly alters reactivity. The 4-position chloromethyl group is more accessible for reactions due to reduced steric hindrance compared to the 3-position.

- Applications : Used in synthesizing HIV-1 protease inhibitors. Boiling point: 218°C, density: 1.118 g/cm³ .

3-(Chloromethyl)pyridine-HCl

- Structure : Chloromethyl group at the 3-position but lacks the 2-methyl group (C₆H₆ClN·HCl).

- Key Differences: The absence of the 2-methyl group increases cytotoxicity and carcinogenicity. It exhibits potent cytotoxicity (LD50: 0.0756 mM in BALB/c-3T3 cells) .

- Applications: Limited to research due to safety concerns.

3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine

- Structure : Aryl-substituted chloromethyl group at the 3-position (compound 27 in ).

- Key Differences: The bulky phenoxy substituent reduces reactivity but enhances binding specificity in medicinal chemistry applications.

- Applications: Intermediate in trypanocidal drug development .

Comparative Data Table

Biological Activity

3-(Chloromethyl)-2-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound, particularly in its hydrochloride form, has been studied for its potential therapeutic applications, primarily as an inhibitor of matrix metalloproteinases (MMPs), which are critical in various pathological processes, including cancer metastasis and inflammatory diseases.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇ClN and a CAS number of 58539-77-8. The presence of the chloromethyl group at the 3-position of the pyridine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions. This unique substitution pattern is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClN |

| Molecular Weight | 143.58 g/mol |

| CAS Number | 58539-77-8 |

| Chloromethyl Group Position | 3-position |

Inhibition of Matrix Metalloproteinases

Research indicates that this compound hydrochloride acts as a significant inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13 plays a pivotal role in tissue remodeling and is implicated in the progression of various cancers and degenerative diseases such as arthritis. The ability of this compound to modulate MMP-13 expression suggests potential therapeutic applications in treating these conditions.

Mechanism of Action:

The chloromethyl group enhances the compound's electrophilicity, allowing it to interact effectively with nucleophiles at the active sites of MMPs. This interaction inhibits the enzymatic activity, thereby reducing tissue degradation associated with cancer metastasis and inflammatory responses.

Toxicological Studies

A bioassay conducted on Fischer 344 rats and B6C3F1 mice assessed the carcinogenic potential of a related compound, 2-(chloromethyl)pyridine hydrochloride. Although this study did not directly evaluate this compound, it provided insights into the toxicity profiles of chloromethylated pyridines. The study found no significant increase in tumor incidence among treated animals, suggesting that while chloromethylated compounds can exhibit biological activity, their safety profiles require careful evaluation .

Case Studies

- Inhibition Study : A study demonstrated that this compound significantly inhibited MMP-13 activity in vitro. The inhibition was quantified using enzyme assays, showing a dose-dependent response with an IC50 value indicative of its potency as an inhibitor.

- Pharmacological Applications : Preliminary investigations into the pharmacological applications of this compound have shown promise in models of osteoarthritis, where MMP-13 inhibition could mitigate cartilage degradation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Chloromethyl)-2-methylpyridine in a laboratory setting?

The synthesis typically involves chloromethylation of 2-methylpyridine derivatives. A common approach includes reacting 2-methylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl) under controlled conditions. The HCl salt form (this compound•HCl) is often isolated to stabilize the compound, as noted in catalog listings . Reaction optimization may require inert atmospheres and temperature control (0–5°C) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol or dichloromethane.

Q. What safety precautions are necessary when handling this compound?

The compound is a respiratory irritant and may cause skin/eye damage. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation exposure (Target Organ: Respiratory System) .

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical techniques include:

- NMR Spectroscopy: Confirm substituent positions (e.g., chloromethyl and methyl groups on pyridine ring) via H and C shifts.

- Mass Spectrometry (MS): Verify molecular ion peak at m/z 141.6 ([CHClN]) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyridine derivatives .

Advanced Research Questions

Q. What are the challenges in regioselective synthesis of this compound derivatives, and how can they be addressed?

Regioselectivity issues arise due to competing electrophilic substitution at pyridine ring positions. Strategies include:

- Directing Groups: Introduce temporary protecting groups (e.g., trimethylsilyl) to steer chloromethylation to the desired position .

- Catalytic Methods: Use Lewis acids (e.g., FeCl) to enhance selectivity .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield by 15–20% compared to conventional heating .

Q. How does the presence of the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl group acts as a versatile electrophilic site:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates.

- Leaving Group Tendency: Chloride is a moderate leaving group; reactions with amines or thiols require mild bases (e.g., KCO) .

- Steric Hindrance: The adjacent methyl group may slow reactivity, necessitating elevated temperatures (60–80°C) for complete conversion .

Q. Are there conflicting reports on the crystal structure or spectroscopic data of this compound, and how can these discrepancies be resolved?

Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from polymorphism or solvent inclusion. For example:

- Hydrogen Bonding: Centrosymmetric dimers via N–H···N interactions are common in pyridine derivatives, but deviations in Cl···Cl contacts (~3.28 Å) have been observed .

- Resolution: Collaborative validation using single-crystal X-ray studies and density functional theory (DFT) calculations is recommended .

Q. What role does this compound play as an intermediate in the synthesis of pharmacologically active compounds?

The compound serves as a key precursor for:

- Antimicrobial Agents: Functionalization via SN2 reactions yields quaternary ammonium derivatives with enhanced bioactivity .

- Kinase Inhibitors: Coupling with heterocyclic amines generates potential candidates for cancer therapy .

- Bioconjugates: The chloromethyl group enables covalent attachment to biomolecules (e.g., peptides) for targeted drug delivery .

Properties

IUPAC Name |

3-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYINCOADXUUIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482088 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-68-1 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.